N-arachidonoyl-tyramine
Overview
Description
N-arachidonoyl-tyramine is a biologically significant compound belonging to the family of N-acyl amino acids. It is formed by the conjugation of arachidonic acid, a polyunsaturated omega-6 fatty acid, with tyramine, a naturally occurring monoamine derived from the amino acid tyrosine. This compound is part of the broader class of endocannabinoid-related lipids, which play crucial roles in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-arachidonoyl-tyramine typically involves the formation of an amide bond between arachidonic acid and tyramine. This can be achieved through a condensation reaction using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-arachidonoyl-tyramine can undergo various chemical reactions, including:
Oxidation: The arachidonoyl moiety can be oxidized to form hydroperoxides and other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield arachidonic acid and tyramine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Arachidonic acid and tyramine.
Scientific Research Applications
N-arachidonoyl-tyramine has been studied for its potential roles in various scientific fields:
Chemistry: As a model compound for studying amide bond formation and hydrolysis.
Biology: Investigated for its role in cellular signaling and interaction with cannabinoid receptors.
Industry: Potential use in the development of pharmaceuticals targeting the endocannabinoid system.
Mechanism of Action
N-arachidonoyl-tyramine exerts its effects primarily through interaction with cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid 1 (TRPV1) channels . It acts as an agonist for these receptors, modulating various physiological processes such as pain perception, inflammation, and neuroprotection. The compound’s mechanism involves the activation of G-protein coupled receptors, leading to downstream signaling pathways that regulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-arachidonoyl dopamine: Another N-acyl amino acid with similar endocannabinoid activity.
N-arachidonoyl glycine: Shares structural similarities and interacts with cannabinoid receptors.
N-arachidonoyl taurine: Known for its role in modulating synaptic transmission and interaction with TRPV1 channels.
Uniqueness
N-arachidonoyl-tyramine is unique due to its specific interaction with both cannabinoid receptors and TRPV1 channels, which distinguishes it from other N-acyl amino acids. Its dual activity makes it a promising candidate for therapeutic applications targeting multiple physiological pathways .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[2-(4-hydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(31)29-25-24-26-20-22-27(30)23-21-26/h6-7,9-10,12-13,15-16,20-23,30H,2-5,8,11,14,17-19,24-25H2,1H3,(H,29,31)/b7-6-,10-9-,13-12-,16-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXVMIIWGTVRRX-DOFZRALJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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